molecular formula C10H9NO3 B13159871 5,7-Dimethyl-1,3-benzoxazole-2-carboxylic acid

5,7-Dimethyl-1,3-benzoxazole-2-carboxylic acid

Cat. No.: B13159871
M. Wt: 191.18 g/mol
InChI Key: HYESNLOJTCLVCC-UHFFFAOYSA-N
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Description

5,7-Dimethyl-1,3-benzoxazole-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused to an oxazole ring, with two methyl groups at positions 5 and 7, and a carboxylic acid group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-1,3-benzoxazole-2-carboxylic acid typically involves the reaction of 2-aminophenol with substituted aryl aldehydes in the presence of a catalyst. For example, a Cu₂O catalyst in dimethyl sulfoxide (DMSO) at room temperature can yield high amounts of benzoxazole derivatives . Other methods include using nanocatalysts, metal catalysts, and ionic liquid catalysts under various reaction conditions .

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs scalable and efficient synthetic routes. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are common practices to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-1,3-benzoxazole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Introduction of different substituents at various positions on the benzoxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups .

Scientific Research Applications

5,7-Dimethyl-1,3-benzoxazole-2-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: The parent compound with a similar structure but without the methyl and carboxylic acid groups.

    5-Methylbenzoxazole: A derivative with a single methyl group at position 5.

    7-Methylbenzoxazole: A derivative with a single methyl group at position 7.

Uniqueness

5,7-Dimethyl-1,3-benzoxazole-2-carboxylic acid is unique due to the presence of both methyl groups at positions 5 and 7, and the carboxylic acid group at position 2. These structural features contribute to its distinct chemical reactivity and biological activity compared to other benzoxazole derivatives .

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

5,7-dimethyl-1,3-benzoxazole-2-carboxylic acid

InChI

InChI=1S/C10H9NO3/c1-5-3-6(2)8-7(4-5)11-9(14-8)10(12)13/h3-4H,1-2H3,(H,12,13)

InChI Key

HYESNLOJTCLVCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(O2)C(=O)O)C

Origin of Product

United States

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